molecular formula C23H24N4O3 B2573260 1-(3-methoxypropyl)-9-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900874-28-4

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2573260
CAS RN: 900874-28-4
M. Wt: 404.47
InChI Key: VCMGCRWJTDERTK-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Characterization

Research in heterocyclic chemistry often focuses on synthesizing novel compounds and characterizing their structures. For example, studies have developed methods for creating various pyrido and pyrimidine derivatives, which are key structures in many pharmaceuticals and bioactive molecules. The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds demonstrates the ongoing efforts to expand the library of heterocycles with potential therapeutic applications (Bakhite, Yamada, & Al‐Sehemi, 2005).

Biological Activities and Applications

Many synthesized heterocyclic compounds are evaluated for their biological activities, including antifungal, antiviral, and anti-inflammatory properties. For instance, some new pyrido[2,3-d]pyrimidine derivatives have been assessed for antifungal activity, revealing the potential for developing new antifungal agents (Hanafy, 2011). Additionally, the synthesis and evaluation of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin for antiviral activity underscore the pursuit of novel antiviral therapeutics (Saxena, Coleman, Drach, & Townsend, 1990).

properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-N-(3-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-15-7-4-9-17(13-15)24-22(28)19-14-18-21(26(19)11-6-12-30-3)25-20-16(2)8-5-10-27(20)23(18)29/h4-5,7-10,13-14H,6,11-12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMGCRWJTDERTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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